molecular formula C20H15N3O3 B5314061 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide

Katalognummer B5314061
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: JWVAINAPEINUCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as BMN-673, is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to the death of cancer cells. BMN-673 has shown great potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Wirkmechanismus

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide selectively targets PARP1 and PARP2, leading to the death of cancer cells through a process called synthetic lethality.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of radiation therapy in cancer treatment. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2. Its favorable pharmacokinetic profile also makes it easy to administer in animal studies. However, one limitation is that it may not be effective in all cancer types, and further research is needed to identify the patients who are most likely to benefit from N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment.

Zukünftige Richtungen

There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. One area of interest is the development of combination therapies, such as combining N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide with other DNA-damaging agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment. Further studies are also needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide and its potential for use in other diseases beyond cancer.

Synthesemethoden

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminonicotinamide in the presence of triethylamine to form the desired product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. The synthesis has been optimized and improved over the years, resulting in a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential as a cancer therapy. It has shown great promise in preclinical studies, with significant antitumor activity in a variety of cancer types, including breast, ovarian, lung, and pancreatic cancer. Clinical trials have also shown promising results, with N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide demonstrating efficacy in patients with BRCA1/2-mutated tumors. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has also been studied for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-17-9-8-13(20-23-15-6-2-3-7-18(15)26-20)11-16(17)22-19(24)14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVAINAPEINUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.